molecular formula C9H8N2O B1348558 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one CAS No. 23443-11-0

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No. B1348558
CAS RN: 23443-11-0
M. Wt: 160.17 g/mol
InChI Key: ZHKVSWTWEJXRRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a chemical compound with the molecular formula C9H8N2O . Its molecular weight is 160.1726 .


Molecular Structure Analysis

The molecular structure of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

There is a reported metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-ones . This operationally simple reaction proceeds under mild reaction conditions, can be executed in gram scale, and also highlights broad functional group tolerance .

Scientific Research Applications

Synthesis and Structural Analysis

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one and its derivatives have been synthesized for various research purposes. Molnár et al. (2009) synthesized halogenated versions of this compound, noting the formation of different derivatives depending on the halogen used, suggesting potential for diverse chemical applications (Molnár et al., 2009). Bernáth et al. (1979) synthesized various 2,3-cycloalkylene derivatives of 4H-pyrido[1,2-a]pyrimidin-4-ones, examining their stability and reactions, indicating their potential in pharmacological research (Bernáth et al., 1979).

Potential in Medicinal Chemistry

Several studies have explored the potential of 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one in medicinal chemistry. For example, Hermecz et al. (1992) investigated its cytoprotective effects, particularly against gastric damage caused by non-steroidal anti-inflammatory agents (Hermecz et al., 1992). Additionally, La Motta et al. (2007) found that derivatives of this compound acted as selective aldose reductase inhibitors with antioxidant activity, suggesting potential in managing diabetes-related complications (La Motta et al., 2007).

Biochemical and Pharmacological Applications

The compound's derivatives have been studied for various biochemical and pharmacological applications. For instance, Rewcastle et al. (1997) synthesized a series of 6-substituted 4-anilinopyrimido[5,4-d]pyrimidines, related to pyrido[1,2-a]pyrimidin-4-ones, as inhibitors of the epidermal growth factor receptor, indicating their potential in cancer therapy (Rewcastle et al., 1997). Mallesha et al. (2012) evaluated the antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against various human cancer cell lines, highlighting their potential as anticancer agents (Mallesha et al., 2012).

Other Potential Applications

The compound's versatility extends to other applications as well. For example, Lv et al. (2015) developed a palladium-catalyzed direct alkenylation method for 2-methyl-4H-pyrido[1,2-a]pyrimidin-4-ones, demonstrating its potential in organic synthesis and material science (Lv et al., 2015).

properties

IUPAC Name

6-methylpyrido[1,2-a]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-7-3-2-4-8-10-6-5-9(12)11(7)8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKVSWTWEJXRRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC=CC(=O)N12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50336104
Record name 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

CAS RN

23443-11-0
Record name 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23443-11-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50336104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 2
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 3
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 4
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 5
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Reactant of Route 6
6-Methyl-4H-pyrido[1,2-a]pyrimidin-4-one

Citations

For This Compound
8
Citations
ÁG Horváth, I Hermecz - Journal of heterocyclic chemistry, 1986 - Wiley Online Library
2‐Substituted 3‐formyl‐4H‐pyrido[1,2‐a]pyrimidin‐4‐ones can be synthethized by Vilsmeier‐Haack formylation with the dimethylformamide‐phosphoryl chloride complex only from …
Number of citations: 7 onlinelibrary.wiley.com
S Roy, P Ghosh, S Ghosh, SK Mondal… - …, 2023 - Wiley Online Library
We demonstrate herein the first example of K 2 S 2 O 8 mediated direct C(sp 2 )−Hthiocyanation of substituted 4H‐pyrido[1,2‐a]pyrimidin‐4‐ones at room temperature in the absence of …
A Molnár - 2011 - repozitorium.omikk.bme.hu
The pyrido [1, 2-a] pyrimidine skeleton is a privileged scaffold for facile access to “druglike” small molecules, which usually fulfil the requirements of the “rule of five”. In particular, 4H-…
Number of citations: 0 repozitorium.omikk.bme.hu
P Čebašek, D Bevk, S Pirc, B Stanovnik… - Journal of …, 2006 - ACS Publications
On the basis of the enaminone methodology, libraries of 3-amino-4H-quinolizin-4-ones, fused 3-amino-4H-pyrimidin-4-ones, and fused 3-amino-2H-pyran-2-ones were synthesized by …
Number of citations: 47 pubs.acs.org
M Güllü, D Yiğit - Synthetic Communications, 2011 - Taylor & Francis
Microwave-assisted ring-conversion reactions of some pyrido[1,2-a]pyrimidine derivatives to 1,8-naphthyridines have been investigated. Novel furo[3,2-c]-1,8-naphthyridine compounds …
Number of citations: 3 www.tandfonline.com
M Wernik, PE Hartmann, G Sipos… - European Journal of …, 2020 - Wiley Online Library
A detailed investigation of the regioselectivity in the thermal cyclization of (pyridyl)aminomethylenemalonates both in the gas‐ and solution phase is presented. Flash vacuum pyrolysis (…
AI Muschko - 2023 - archiv.ub.uni-heidelberg.de
The overexpression of Fibroblast Growth Factor 2 (FGF2) is a well-known phenotype in a number of different cancer types. It acts as a very potent pro-angiogenic mitogen promoting …
Number of citations: 0 archiv.ub.uni-heidelberg.de
W Xin, J Li, D Ma, Y Wang, Q Ren, J Li - Tropical Journal of Pharmaceutical …, 2017 - ajol.info
Purpose: To determine the chemical components of the essential oil of Elsholtizia dense in Sichuan Province and evaluate the effect of the oil on human hepatoma cells (SMMC-7721) …
Number of citations: 3 www.ajol.info

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.